AB-FUBINACA isomer 5

Forensic toxicology Mass spectrometry Synthetic cannabinoid isomer differentiation

AB-FUBINACA isomer 5 (CAS 2365471-25-4) is a positional isomer of the indazole-3-carboxamide synthetic cannabinoid AB-FUBINACA, specifically N-(1-amino-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-N-methyl-1H-indazole-3-carboxamide. It belongs to the broader class of carboxamide-type synthetic cannabinoid receptor agonists (SCRAs) that act as high-potency agonists at central CB₁ receptors.

Molecular Formula C20H21FN4O2
Molecular Weight 368.4 g/mol
CAS No. 2365471-25-4
Cat. No. B12358710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-FUBINACA isomer 5
CAS2365471-25-4
Molecular FormulaC20H21FN4O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)N(C)C(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H21FN4O2/c1-3-16(19(22)26)24(2)20(27)18-15-6-4-5-7-17(15)25(23-18)12-13-8-10-14(21)11-9-13/h4-11,16H,3,12H2,1-2H3,(H2,22,26)
InChIKeyWEURZBLJVAHFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AB-FUBINACA isomer 5 (CAS 2365471-25-4) – Structural Identity and Reference Standard Baseline


AB-FUBINACA isomer 5 (CAS 2365471-25-4) is a positional isomer of the indazole-3-carboxamide synthetic cannabinoid AB-FUBINACA, specifically N-(1-amino-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-N-methyl-1H-indazole-3-carboxamide [1]. It belongs to the broader class of carboxamide-type synthetic cannabinoid receptor agonists (SCRAs) that act as high-potency agonists at central CB₁ receptors [2]. Unlike the parent compound in which the carboxamide side chain carries a free –NH group, isomer 5 features a methyl group on the amide nitrogen, a structural modification that fundamentally alters its analytical fragmentation signature [1]. The compound is supplied as a certified analytical reference standard (≥98% purity) and is intended exclusively for forensic and research applications .

Why AB-FUBINACA isomer 5 Cannot Be Substituted with the Parent Compound or Other Positional Isomers


AB-FUBINACA and its five positional isomers share the same molecular formula (C₂₀H₂₁FN₄O₂) and nominal mass (m/z 369 [M+H]⁺), making them indistinguishable by conventional single-stage mass spectrometry [1]. Even when tandem MS is applied, positive-mode ESI-LIT-MS fails to discriminate isomer 5 from the parent compound because all six isomers produce identical fragment ions at each MSⁿ stage [1]. Furthermore, chromatographic co-elution of the parent AB-FUBINACA with its 3-fluorobenzyl isomer (isomer-2) on standard ODS columns means that retention time alone cannot resolve all members of the series [1]. The N-methyl modification in isomer 5 alters the dissociation energetics of the protonated molecule, creating a unique fragmentation signature that is only revealed under specific instrumental conditions [1]. Consequently, generic substitution with AB-FUBINACA or any other positional isomer without confirming analytical identity risks misidentification in forensic casework, invalid reference standard preparation, and erroneous pharmacological interpretation [1][2].

Quantitative Differentiation Evidence for AB-FUBINACA isomer 5 Against Closest Analogs


ESI-QqQ-MS Low-Energy Fragmentation Signature: N-Methyl-Specific m/z 352 Enhancement

AB-FUBINACA isomer 5 is uniquely distinguished from all five other positional isomers by the relative abundance of its product ions at collision energies (CE) of 0–5 eV in positive-mode ESI-QqQ-MS [1]. At 0 eV CE, the abundance ratio of the m/z 352 fragment ion ([M–NH₂]⁺) relative to the precursor ion m/z 369 is markedly elevated in isomer 5 compared to AB-FUBINACA, isomer-1 (2-fluorobenzyl), isomer-2 (3-fluorobenzyl), isomer-3 (N-pentanamide side chain), and isomer-4 (N-(1-amino-2-methyl-1-oxobutan-2-yl)) [1]. This enhanced dissociation to m/z 352 is attributed to the lower dissociation energy from m/z 369 to 352 caused by N-methylation of the amido bond amine, which facilitates elimination of the terminal amine group [1]. Among the four isomers excluding isomer 5, isomer-4 shows the next highest m/z 352 abundance, but the difference remains clearly distinguishable [1].

Forensic toxicology Mass spectrometry Synthetic cannabinoid isomer differentiation

Negative-Mode ESI-LIT-MS³ Fingerprint: Characteristic Ions at m/z 251 and 324

In negative-mode ESI-LIT-MS³, AB-FUBINACA isomer 5 generates a unique set of characteristic fragment ions that are absent or negligible in the other five isomers [1]. At the MS³ stage (precursor m/z 427 → 367), isomer 5 produces prominent ions at m/z 251 and 324, while the m/z 271 ion is barely detected [1]. In contrast, AB-FUBINACA (parent), isomer-2 (3-fluorobenzyl), and isomer-3 show nearly identical MS³ spectra with m/z 271, 349, 141, and 225 as the major ions [1]. Isomer 5 also displays a higher relative abundance of m/z 349 compared to AB-FUBINACA, isomer-2, isomer-3, and isomer-4, for which m/z 349 constitutes the base peak [1]. This MS³ signature enables definitive identification of isomer 5 without reliance on chromatographic resolution.

Tandem mass spectrometry Linear ion trap Negative ion mode Isomer discrimination

LC Chromatographic Retention: Isomer 5 Is the First-Eluting AB-FUBINACA Positional Isomer on C18 Columns

AB-FUBINACA isomer 5 exhibits the shortest retention time among all six AB-FUBINACA positional isomers on reversed-phase ODS columns under isocratic conditions [1]. On a YMC-Ultra HT Pro C18 column (75 × 2.0 mm, 2 µm) operated isocratically with 50% 10 mM ammonium acetate/5% methanol in water (A) and 50% 10 mM ammonium acetate/5% water in methanol (B), the elution order is isomer 5 < isomer 4 < AB-FUBINACA (co-eluting with isomer-2) < isomer 3 < isomer 1 [1]. On a standard L-column 2 ODS column (150 × 1.5 mm, 5 µm) in gradient mode, isomer 5 partially overlaps with isomer 4 at peak shoulders but can still be distinguished at the peak apexes [1].

Liquid chromatography Retention time Isocratic separation ODS column

Regioisomer Pharmacological Relevance: 1-Alkyl-1H-Indazole vs. 2-Alkyl-2H-Indazole CB₁ Potency Divide

AB-FUBINACA isomer 5 is a 1-alkyl-1H-indazole regioisomer, a structural category whose members act as high-potency CB₁ receptor agonists with EC₅₀ values in the low nanomolar range [1]. In a fluorometric membrane potential assay, the parent compound AB-FUBINACA (1-alkyl-1H-indazole) exhibited EC₅₀ values of 1.8–11.6 nM at CB₁ [1][2]. By contrast, the corresponding 2-alkyl-2H-indazole regioisomers—which can arise as synthetic byproducts during clandestine manufacture—demonstrate only micromolar agonist potency at both CB₁ and CB₂ receptors [1]. This nanomolar-to-micromolar potency drop across the regioisomeric divide underscores that the position of the alkyl substituent on the indazole core is a critical determinant of pharmacological activity, making authentic 1-alkyl-1H-indazole reference standards such as isomer 5 essential for accurate potency calibration.

CB1 receptor EC₅₀ Regioisomer Synthetic cannabinoid pharmacology

Procurement-Grade Solubility Profile: Defined Formulation Parameters for Isomer 5 Reference Standard

AB-FUBINACA isomer 5 is supplied as a crystalline solid with ≥98% purity and validated solubility data in four solvent systems relevant to analytical and in vitro workflows . The certified solubility profile (DMF: 5 mg/mL; DMSO: 10 mg/mL; DMSO:PBS pH 7.2 (1:1): 0.5 mg/mL; Ethanol: 2 mg/mL) provides procurement-quality assurance that is essential for reproducible preparation of stock solutions. The UV absorption maxima at 209, 271, and 300 nm further facilitate concentration verification by spectrophotometry. These defined physicochemical parameters distinguish the certified reference standard from research-grade materials of unspecified purity and solubility.

Reference standard Solubility Formulation Quality control

Multi-Platform Spectral Library Coverage: GC-MS, FTIR, and Raman Data for Definitive Identification

AB-FUBINACA isomer 5 is among the best spectrally characterized AB-FUBINACA positional isomers, with reference spectra available across three complementary analytical platforms: 70 eV electron ionization (EI) GC-MS, Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy [1]. The GC-MS spectrum is included in Cayman's publicly searchable forensic spectral database containing over 2,000 drug standards . The FTIR and Raman spectra are accessible through the Wiley KnowItAll spectral library (SpectraBase) [1]. This multi-platform spectral coverage enables laboratories to confirm isomer 5 identity using the instrumentation available in their facility without the need for in-house synthesis and characterization of the reference material.

Spectral library GC-MS FTIR Raman Forensic analysis

High-Impact Application Scenarios for AB-FUBINACA isomer 5 Based on Verifiable Differentiation Evidence


Forensic Toxicology Casework: Unequivocal Identification of Isomer 5 in Seized Materials

When a seized herbal product or powder yields an LC–MS signal at m/z 369 [M+H]⁺ consistent with an AB-FUBINACA isomer, forensic laboratories must determine which specific positional isomer is present, as legal scheduling may differ between isomers [1]. AB-FUBINACA isomer 5 can be definitively identified by applying the validated ESI-QqQ-MS methodology: at 0–5 eV collision energy, the relative abundance of the m/z 352 fragment ion is uniquely elevated in isomer 5 relative to all other isomers [1]. For laboratories equipped with linear ion trap instruments, the negative-mode MS³ signature—characteristic m/z 251 and 324 ions with a barely detectable m/z 271 ion—provides an independent confirmation [1]. The availability of pre-certified GC-MS, FTIR, and Raman reference spectra [2] further supports identity confirmation across multiple orthogonal analytical techniques, meeting the evidentiary standards required for forensic reporting.

Reference Standard Procurement for Quantitative Bioanalytical Method Validation

Bioanalytical laboratories developing LC–MS/MS methods for quantification of synthetic cannabinoids in biological matrices must select the correct positional isomer as their calibration standard. Because AB-FUBINACA isomer 5 and its parent compound share identical MRM transitions in positive-ion mode, method specificity can only be achieved through chromatographic separation or differential fragmentation [1]. The isomer 5 certified reference standard (≥98% purity) with validated solubility in DMF (5 mg/mL), DMSO (10 mg/mL), DMSO:PBS (0.5 mg/mL), and ethanol (2 mg/mL) provides the quality documentation necessary for method validation under ISO/IEC 17025 guidelines. Selecting isomer 5 rather than the parent compound is essential when the analytical target is specifically the N-methyl positional isomer, as use of AB-FUBINACA parent would produce inaccurate quantification if isomer 5 is the actual analyte present in incurred samples.

In Vitro Pharmacological Screening: Avoiding Regioisomer-Induced Potency Errors

For academic or contract research laboratories conducting CB₁ receptor agonist screening, the identity of the test article directly impacts the reliability of EC₅₀ determinations. As demonstrated by the 1-alkyl-1H-indazole versus 2-alkyl-2H-indazole regioisomer comparison, the positional arrangement of substituents produces a ≥100-fold difference in CB₁ agonist potency (nanomolar for 1-alkyl-1H-indazole regioisomers vs. micromolar for 2-alkyl-2H-indazole regioisomers) [2]. AB-FUBINACA isomer 5, as a 1-alkyl-1H-indazole regioisomer, is expected to exhibit nanomolar CB₁ potency consistent with the parent compound [2]. Laboratories should procure and verify isomer 5 identity using the established LC–MS/MS criteria [1] prior to initiating concentration-response experiments, thereby eliminating the risk that an undetected 2-alkyl-2H-indazole impurity could artifactually depress the observed potency.

Spectral Library Expansion and Emerging Drug Monitoring Programs

Drug monitoring programs and forensic spectral libraries seeking to maintain comprehensive coverage of emerging synthetic cannabinoids should prioritize acquisition of AB-FUBINACA isomer 5 reference data. Isomer 5 is one of the few AB-FUBINACA positional isomers for which certified GC-MS (70 eV EI), FTIR, and Raman spectra are publicly available through vendor-curated databases [2]. Early-warning systems such as the UNODC Early Warning Advisory and the EMCDDA European Database on New Drugs benefit from the inclusion of verified spectral data for all positional isomers, as generic scheduling legislation increasingly captures entire isomer classes. The chromatographic and mass spectrometric differentiation parameters established for isomer 5 [1] can also inform the development of targeted screening methods for related N-methyl carboxamide synthetic cannabinoids that may emerge in the future.

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